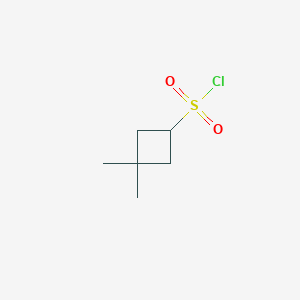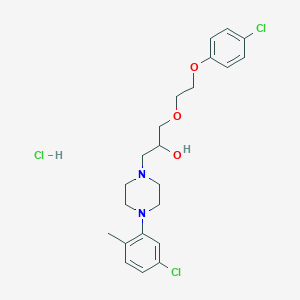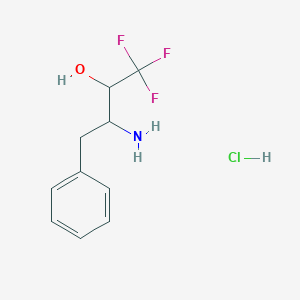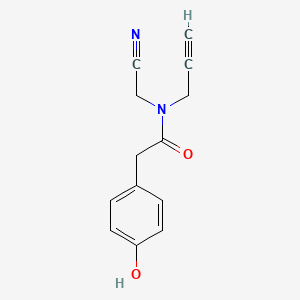
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Pyrrolidine derivatives, including pyrrolidine-2,5-diones, have a non-planar ring structure due to sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s known that pyrrolidine-2,5-diones derivatives are important in organic synthesis and medicinal chemistry .Aplicaciones Científicas De Investigación
Computational Analysis and Antioxidant Activity
A study by Boobalan et al. (2014) focused on the computational perspective of the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base similar to the compound , highlighting its antioxidant activity. The study utilized vibrational analysis, NMR spectral analysis, and theoretical calculations to understand the bonding behavior and molecular properties, suggesting potential applications in antioxidant research (Boobalan et al., 2014).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities
Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] via 1,3-dipolar cycloaddition reaction, demonstrating in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests the potential of related compounds in developing new treatments for infectious diseases (Haddad et al., 2015).
Synthesis Methods and Pharmacological Applications
Bandyopadhyay et al. (2013) developed a green and practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, involving both pyrrole and 2-azetidinone moieties, with implications for the development of pharmacologically active molecules (Bandyopadhyay et al., 2013).
Anticancer Activities
Research by Singh and Paul (2006) on 1,3-dialkylated-pyrimidin-2,4-diones, which share structural similarities with the compound of interest, revealed significant anticancer activities against human tumor cell lines, providing insights into the structure-activity relationship for anticancer drug development (Singh & Paul, 2006).
Antiproliferative Activities
Almansour et al. (2014) synthesized novel spiro-pyrrolidines/pyrrolizines derivatives via [3+2]-cycloaddition, evaluating their antiproliferative activity against various cancer cell lines. This study underscores the therapeutic potential of such compounds in cancer treatment (Almansour et al., 2014).
Amino Acid Sequence Information in Proteins
A study by Boon and Leeuw (1987) used pyrolysis-gas chromatography-mass spectrometry on proteins and complex proteinaceous material, revealing the flash pyrolytic behavior of aliphatic amino acid moieties and providing a method for screening the presence of adjacent aliphatic amino acid moieties in proteins (Boon & Leeuw, 1987).
Propiedades
IUPAC Name |
1-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-11-3-4-12(17)15(11)9-7-14(8-9)20(18,19)10-2-1-5-13-6-10/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZYRFLBEHUOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)
![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)
![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)
![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)


![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2654362.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)

